REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](Cl)[C:3]=1[Cl:12].[Cu](C#N)[C:14]#[N:15].Cl.C>CN(C=O)C.CO.C1(C)C=CC=CC=1.O>[Cl:12][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[C:5]([N+:8]([O-:10])=[O:9])[C:4]=1[C:14]#[N:15]
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Name
|
|
Quantity
|
1.831 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
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Name
|
|
Quantity
|
0.861 kg
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1.21 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
3.24 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.806 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.87 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution heated to 65° C. for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with toluene
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Type
|
WASH
|
Details
|
The combined toluene layers are washed with water and 6 N HCl
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
FILTRATION
|
Details
|
The nitrile product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1.5 L cold methanol
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |